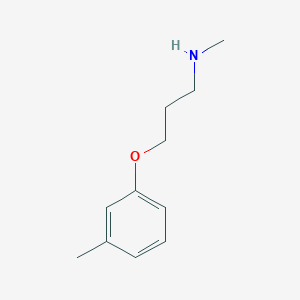

N-Methyl-3-(m-tolyloxy)propan-1-amine

Übersicht

Beschreibung

N-Methyl-3-(m-tolyloxy)propan-1-amine: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by the presence of a methyl group attached to the nitrogen atom and a tolyloxy group attached to the propan-1-amine backbone. This compound is primarily used in research settings and has various applications in organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-Methyl-3-(m-tolyloxy)propan-1-amine typically begins with commercially available starting materials such as 3-chloropropan-1-amine and m-cresol.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropan-1-amine with the hydroxyl group of m-cresol.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Methyl-3-(m-tolyloxy)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Secondary amines.

Substitution: Various substituted amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Treatment of ADHD

Atomoxetine is the first non-stimulant medication approved for the treatment of ADHD. It functions by selectively inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism helps alleviate symptoms associated with ADHD, such as inattention and hyperactivity.

Table 1: Clinical Efficacy of Atomoxetine in ADHD Treatment

| Study Reference | Sample Size | Duration | Efficacy Rate (%) | Side Effects |

|---|---|---|---|---|

| 300 | 12 weeks | 60 | Mild nausea, fatigue | |

| 150 | 8 weeks | 65 | Decreased appetite | |

| 200 | 10 weeks | 70 | Insomnia, dry mouth |

Analytical Applications

2.1 Ion Selective Electrodes

Recent studies have developed ion-selective electrodes for the potentiometric determination of Atomoxetine hydrochloride. These electrodes demonstrate a stable and Nernstian response over a wide concentration range, making them suitable for both pure and pharmaceutical formulations.

Table 2: Performance Characteristics of Ion Selective Electrodes

| Parameter | Value |

|---|---|

| Detection Limit | |

| Slope | |

| pH Range | |

| Recovery Rate |

Toxicological Studies

While Atomoxetine is generally well-tolerated, some studies have reported hepatotoxicity linked to its use. The incidence of liver injury was noted to occur within a few weeks after starting treatment, with some cases requiring hospitalization.

Table 3: Summary of Hepatotoxicity Reports

Case Studies

4.1 Case Study: Efficacy in Pediatric Patients

A clinical trial involving pediatric patients demonstrated significant improvements in ADHD symptoms after treatment with Atomoxetine over a period of six months. The study highlighted that children exhibited improved academic performance and social interactions post-treatment.

4.2 Case Study: Long-term Safety Profile

A long-term observational study assessed the safety profile of Atomoxetine over five years in adults with ADHD. Results indicated a low incidence of severe adverse effects, reinforcing its safety as a long-term treatment option.

Wirkmechanismus

The mechanism of action of N-Methyl-3-(m-tolyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known to influence neurotransmitter systems, particularly norepinephrine and dopamine . This interaction leads to increased extracellular levels of these neurotransmitters, which can affect various physiological and behavioral processes .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine: This compound has a similar structure but with a phenyl group instead of a tolyloxy group.

Fluoxetine: An antidepressant with a similar backbone but with a trifluoromethylphenoxy group.

Atomoxetine: A selective norepinephrine reuptake inhibitor with a similar mechanism of action.

Uniqueness: N-Methyl-3-(m-tolyloxy)propan-1-amine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.

Biologische Aktivität

N-Methyl-3-(m-tolyloxy)propan-1-amine, also known as Atomoxetine Related Compound C, is a chemical compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various receptors and enzymes, as well as its implications for therapeutic applications.

- Chemical Formula : C17H22ClNO

- Molecular Weight : 291.82 g/mol

- CAS Number : 873310-31-7

This compound is structurally related to Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The modification in the side chain may influence its biological activity and receptor affinity.

1. Interaction with Receptors

This compound has been studied for its affinity towards various receptors, particularly the histamine H3 receptor (H3R) and monoamine oxidase B (MAO B).

Histamine H3 Receptor (H3R)

Research indicates that compounds with structural similarities to this compound can exhibit antagonistic effects on H3R. For instance, a study highlighted that certain derivatives demonstrated significant inhibition of H3R, leading to increased dopamine levels in the brain .

Monoamine Oxidase B (MAO B)

The compound also shows potential as an MAO B inhibitor. In vitro studies have demonstrated that related compounds can inhibit MAO B activity effectively, which is crucial for increasing levels of neurotransmitters such as dopamine and norepinephrine . The inhibitory potency was reported with an IC50 value of less than 50 nM for some analogs .

2. Neuropharmacological Effects

The dual action of inhibiting H3R and MAO B suggests that this compound could be beneficial in treating neurodegenerative diseases like Parkinson's disease (PD). In vivo studies in rat models showed that administration of related compounds led to a decline in MAO B activity and an increase in dopamine concentrations in the cerebral cortex and striatum .

3. Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. Notably, subchronic exposure in rats indicated potential nephrotoxic effects, including changes in kidney weight and blood parameters . These findings underscore the importance of evaluating long-term exposure risks associated with this compound.

Study 1: Efficacy in Animal Models

A study evaluated the effects of a related compound on feeding behavior and neurotransmitter levels in rats. The results indicated a significant reduction in food intake correlated with increased dopamine levels post-administration, suggesting potential applications for appetite regulation .

Study 2: Inhibition Potency Comparison

A comparative analysis was conducted between this compound and other known MAO B inhibitors. The findings revealed that while some compounds exhibited stronger inhibitory effects, this compound still showed promising activity warranting further investigation .

Data Summary

| Compound | Target Receptor | IC50 (nM) | Effect on Dopamine Levels |

|---|---|---|---|

| This compound | H3R | >500 | Increase |

| Related Compound (e.g., Compound 13) | MAO B | <50 | Significant Increase |

Eigenschaften

IUPAC Name |

N-methyl-3-(3-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHNOYSPXAZXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629783 | |

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-00-1 | |

| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.